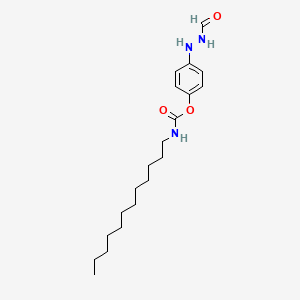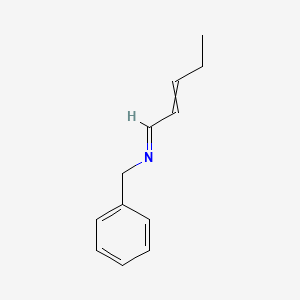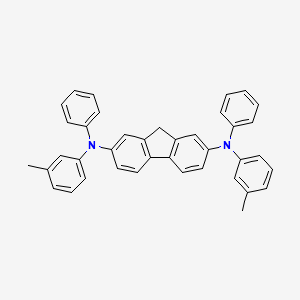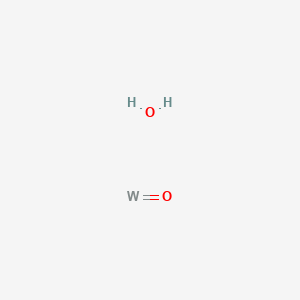
Oxotungsten--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten–water (1/1) is a compound consisting of tungsten and oxygen atoms, with water molecules associated with it. This compound is part of the broader class of tungsten oxides, which have significant applications in various fields due to their unique chemical and physical properties .
Preparation Methods
The synthesis of oxotungsten–water (1/1) can be achieved through several methods. One common approach involves the reaction of tungsten trioxide with water under controlled conditions. This process typically requires high temperatures and specific reaction environments to ensure the proper formation of the compound . Industrial production methods often involve the use of tungsten ores, which are processed and refined to produce tungsten trioxide, followed by hydration to form oxotungsten–water (1/1) .
Chemical Reactions Analysis
Oxotungsten–water (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxygen or other oxidizing agents, while reduction reactions may require hydrogen or other reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxotungsten–water (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, tungsten oxides have been explored for their potential use in photothermal therapy for cancer treatment due to their ability to absorb near-infrared light and convert it into heat . Additionally, oxotungsten–water (1/1) is used in the development of gas sensors and electrochromic devices .
Mechanism of Action
The mechanism of action of oxotungsten–water (1/1) involves its interaction with molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of oxygen atoms, which is crucial for oxidation processes . The unique structure of oxotungsten–water (1/1) allows it to interact with various substrates, enhancing the efficiency of these reactions . In photothermal therapy, the compound’s ability to absorb near-infrared light and convert it into heat is leveraged to target and destroy cancer cells .
Comparison with Similar Compounds
Oxotungsten–water (1/1) can be compared with other similar compounds, such as oxo-molybdenum complexes. Both types of compounds exhibit similar catalytic properties and are used in oxidation reactions . oxotungsten–water (1/1) is unique due to its higher stability and efficiency in certain applications . Other similar compounds include tungsten trioxide and tungsten bronzes, which also have significant applications in various fields .
Conclusion
Oxotungsten–water (1/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it valuable in catalytic reactions, photothermal therapy, and the development of advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in various applications.
Properties
CAS No. |
178255-67-9 |
|---|---|
Molecular Formula |
H2O2W |
Molecular Weight |
217.85 g/mol |
IUPAC Name |
oxotungsten;hydrate |
InChI |
InChI=1S/H2O.O.W/h1H2;; |
InChI Key |
CXKGGJDGRUUNKU-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


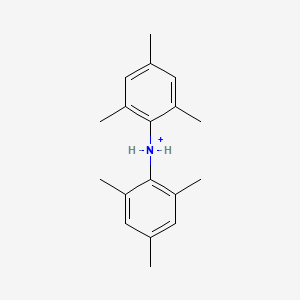
silane](/img/structure/B12552985.png)
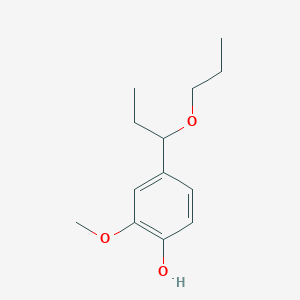
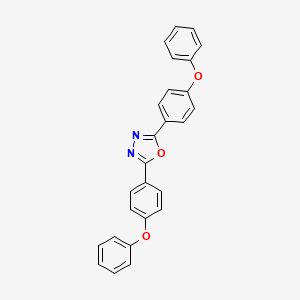
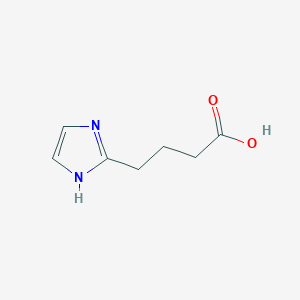
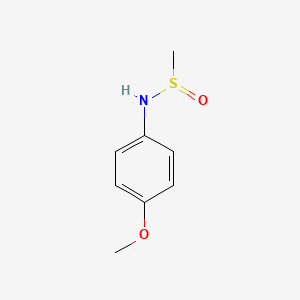
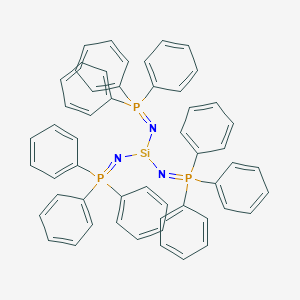
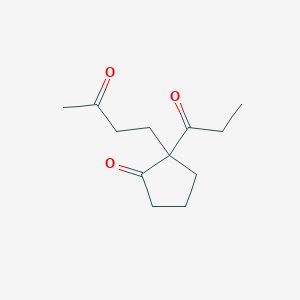
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

